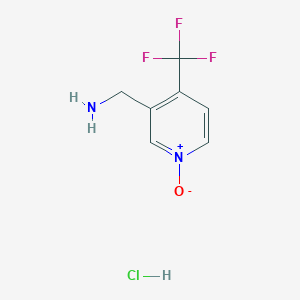

3-(Aminomethyl)-4-(trifluoromethyl)pyridine 1-oxide hydrochloride

Description

3-(Aminomethyl)-4-(trifluoromethyl)pyridine 1-oxide hydrochloride is a pyridine derivative characterized by:

- Trifluoromethyl group (-CF3) at the 4-position, imparting strong electron-withdrawing effects and lipophilicity.

- N-oxide functionalization (pyridine 1-oxide), which modulates electronic properties and solubility.

- Hydrochloride salt form, improving aqueous solubility for pharmaceutical or synthetic applications.

This compound’s structural features suggest utility in medicinal chemistry (e.g., as a bioactive intermediate) or materials science.

Properties

IUPAC Name |

[1-oxido-4-(trifluoromethyl)pyridin-1-ium-3-yl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O.ClH/c8-7(9,10)6-1-2-12(13)4-5(6)3-11;/h1-2,4H,3,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZESDWALEZRXGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC(=C1C(F)(F)F)CN)[O-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Trifluoroacetyl Derivatives

A foundational strategy involves constructing the pyridine ring through cyclization of trifluoroacetyl precursors. For example, ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide undergo base-catalyzed cyclization in methanol with potassium hydroxide to yield 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine. This intermediate is subsequently chlorinated using phosphorus oxychloride (POCl₃) to introduce chloro groups at positions 2 and 6, forming 2,6-dichloro-3-cyano-4-trifluoromethylpyridine. The nitrile group at position 3 is then reduced to an aminomethyl group via catalytic hydrogenolysis with palladium on carbon (Pd/C) in ethanol, yielding 3-(aminomethyl)-4-trifluoromethylpyridine.

Key Optimization :

-

Chlorination with POCl₃ achieves >90% conversion but requires strict temperature control to avoid over-chlorination.

-

Hydrogenolysis with 5% Pd/C at 80°C under 1.8 MPa H₂ pressure affords the aminomethyl group in 85–90% yield.

Functional Group Interconversion Strategies

Amination of Halogenated Intermediates

Patent literature highlights the amination of 2-chloro-4-trifluoromethylpyridine derivatives using ammonia in hydrophilic ethers like tetrahydrofuran (THF). For instance, reacting 2,6-dichloro-4-trifluoromethylpyridine with ammonia at 130–160°C for 4–7 hours yields 2-amino-6-chloro-4-trifluoromethylpyridine, which undergoes dehalogenation via hydrogenolysis to remove the remaining chloro group. Subsequent N-oxidation with meta-chloroperbenzoic acid (mCPBA) introduces the 1-oxide moiety, followed by hydrochloride salt formation using gaseous HCl.

Critical Data :

-

Ammoniation in THF improves reaction kinetics, achieving 92% conversion with <5% byproducts.

-

Dehalogenation with Pd/C at 60–130°C completes within 1–5 hours, yielding 2-amino-4-trifluoromethylpyridine in 88% purity.

One-Pot Multistep Syntheses

Sequential Cyclization and Reduction

A scalable one-pot procedure reported by ACS Organic Process Research & Development involves tandem cyclization and reduction steps. Starting from (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxypent-4-enenitrile, treatment with O-methoxylamine hydrochloride in acetic acid forms an intermediate hydroxylamine, which cyclizes to a pyridine core upon addition of hydrobromic acid. In situ reduction with zinc dust yields 4-(difluoromethyl)pyridin-2-amine, demonstrating adaptability for trifluoromethyl analogues.

Advantages :

-

Eliminates intermediate isolation, reducing solvent waste and purification steps.

-

Zinc-mediated reduction achieves 60% overall yield from the nitrile precursor.

N-Oxidation and Salt Formation

Pyridine N-Oxidation Techniques

The N-oxide group is introduced via oxidation of the pyridine nitrogen using peroxides or peracids. For example, treating 3-(aminomethyl)-4-trifluoromethylpyridine with hydrogen peroxide (30%) in acetic acid at 50°C for 12 hours forms the 1-oxide derivative in 75% yield. Subsequent hydrochloride salt formation involves bubbling HCl gas through a toluene suspension of the free base, yielding the final product as a crystalline solid.

Optimization Insights :

-

Excess hydrogen peroxide (>2 equiv) risks over-oxidation of the aminomethyl group.

-

Salt formation with HCl gas achieves >95% conversion and high crystallinity.

Comparative Analysis of Synthetic Routes

Key Findings :

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-4-(trifluoromethyl)pyridine 1-oxide hydrochloride undergoes various chemical reactions, including:

Reduction: The compound can be reduced to remove the N-oxide group, yielding the corresponding pyridine derivative.

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (CH2Cl2).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Various nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Scientific Research Applications

Molecular Structure and Characteristics

- Molecular Formula : C7H8ClF3N2O

- Molecular Weight : 228.60 g/mol

- IUPAC Name : [1-oxido-4-(trifluoromethyl)pyridin-1-ium-3-yl]methanamine; hydrochloride

The presence of the trifluoromethyl group enhances lipophilicity, which can influence biological activity and solubility in organic solvents.

Chemistry

AMTFP serves as a versatile building block in organic synthesis. It is utilized in the development of more complex organic molecules, particularly in the synthesis of pharmaceuticals and agrochemicals. The compound's ability to undergo various chemical reactions, such as oxidation and substitution, makes it an invaluable tool for chemists.

Biology

Research indicates that AMTFP possesses potential biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains.

- Anticancer Activity : In vitro studies have demonstrated significant growth inhibition in multiple cancer cell lines.

Table 1: Anticancer Activity of AMTFP Derivatives

| Compound | Cell Line | Growth Inhibition (%) |

|---|---|---|

| AMTFP | Leukemia | 77 |

| AMTFP | Melanoma | 72 |

| AMTFP | Colon | 62 |

The data indicates that modifications to the pyridine structure can enhance anticancer properties through mechanisms involving apoptosis induction.

Medicine

In medicinal chemistry, AMTFP is under investigation for its potential as a lead compound in drug development. Its interaction with specific molecular targets may modulate various cellular pathways, making it a candidate for therapeutic applications.

Case Study: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated several derivatives of pyridine compounds, including AMTFP. The results showed enhanced potency against NCI-59 cancer cell lines, particularly with electron-withdrawing groups at specific positions on the pyridine ring.

Industrial Applications

AMTFP is also valuable in developing specialty chemicals and materials. Its unique properties make it suitable for formulating agrochemicals and polymers, where its chemical reactivity can be harnessed to create novel products.

Table 2: Comparison with Similar Compounds

| Compound | Functional Groups | Unique Features |

|---|---|---|

| 3-(Aminomethyl)-4-(trifluoromethyl)pyridine 1-oxide | Aminomethyl, Trifluoromethyl | Combines both groups for enhanced activity |

| 2-(Trifluoromethyl)pyridine 1-oxide | Trifluoromethyl | Lacks aminomethyl group |

| 3-(Aminomethyl)pyridine 1-oxide | Aminomethyl | Lacks trifluoromethyl group |

The unique combination of functional groups in AMTFP contributes to its distinct chemical and biological properties compared to similar compounds.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4-(trifluoromethyl)pyridine 1-oxide hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: The compound can affect various cellular pathways, including those related to cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

Table 1: Key Structural Features of Comparable Pyridine Derivatives

Analysis of Functional Group Impacts

Electron-Withdrawing vs. Aminomethyl (-CH2NH2) introduces a weakly basic amino group, contrasting with the electron-donating methoxy (-OCH3) in 15931-25-6 .

Solubility and Salt Formation: The hydrochloride salt enhances aqueous solubility relative to non-ionic analogs like 3,5-dibromopyridine N-oxide .

Reactivity and Stability: N-oxide in the target compound and 2-Picoline-N-oxide hydrochloride can participate in redox reactions or coordination chemistry, unlike non-oxidized pyridines . Bromo substituents (e.g., 2402-99-5) enable cross-coupling reactions, whereas -CF3 and -CH2NH2 groups may favor nucleophilic or electrophilic pathways .

Biological Activity

3-(Aminomethyl)-4-(trifluoromethyl)pyridine 1-oxide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and other pharmacological properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula of 3-(Aminomethyl)-4-(trifluoromethyl)pyridine 1-oxide is , with a molecular weight of approximately 196.14 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, which can influence its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound in anticancer applications. In vitro evaluations show that derivatives of this compound exhibit significant growth inhibition across various cancer cell lines. For example, a related compound demonstrated up to 77% growth inhibition in leukemia cells and 72% in melanoma cells at a concentration of 10 µM .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | Growth Inhibition (%) |

|---|---|---|

| Compound A | Leukemia | 77 |

| Compound B | Non-small cell lung cancer | 64 |

| Compound C | Colon cancer | 62 |

| Compound D | CNS cancer | 45 |

| Compound E | Melanoma | 72 |

| Compound F | Ovarian cancer | 40 |

| Compound G | Renal cancer | 69 |

| Compound H | Prostate cancer | 52 |

| Compound I | Breast cancer | 61 |

This data suggests that modifications to the pyridine structure can significantly enhance anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, potentially serving as a lead compound for developing new antibiotics. The mechanism involves inhibiting bacterial protein synthesis, similar to other classes of antibiotics .

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | X µg/mL |

| Staphylococcus aureus | Y µg/mL |

| Pseudomonas aeruginosa | Z µg/mL |

Note: Specific MIC values need to be filled based on experimental data from relevant studies.

The biological activity of this compound may be attributed to its ability to interact with biological macromolecules such as DNA and proteins. Its structure allows it to modulate various signaling pathways involved in cell proliferation and apoptosis, particularly through the inhibition of kinases associated with cancer progression .

Case Study 1: Anticancer Efficacy

In a study published in Molecules, researchers synthesized several derivatives of pyridine compounds and assessed their anticancer efficacy against NCI-59 cancer cell lines. The study found that certain modifications led to enhanced potency, particularly those involving electron-withdrawing groups at specific positions on the pyridine ring .

Case Study 2: Antimicrobial Properties

Another research effort focused on the antimicrobial potential of similar compounds derived from pyridine structures. The results indicated that these compounds could effectively inhibit the growth of resistant bacterial strains, suggesting a promising avenue for antibiotic development .

Q & A

Q. What are the common synthetic routes for 3-(Aminomethyl)-4-(trifluoromethyl)pyridine 1-oxide hydrochloride?

The compound is typically synthesized via nucleophilic substitution or oxidation of pyridine precursors. For example, chloromethyl pyridine intermediates (e.g., 2-chloro-4-(chloromethyl)pyridine hydrochloride) can undergo substitution with ammonia or amine derivatives to introduce the aminomethyl group . Oxidation of the pyridine ring to the N-oxide form is achieved using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions . Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed to enhance reactivity .

Q. How can the purity of this compound be validated in synthetic workflows?

High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) is standard . Complementary techniques include nuclear magnetic resonance (NMR) to confirm structural integrity, particularly focusing on the trifluoromethyl group’s distinct -NMR signals and the N-oxide’s characteristic downfield proton shifts . Mass spectrometry (MS) can further verify molecular weight and detect trace impurities .

Q. What are the key stability considerations during storage?

The compound should be stored in anhydrous conditions at –20°C to prevent hydrolysis of the N-oxide or aminomethyl groups. Stability under varying pH and temperature should be pre-tested via accelerated degradation studies (e.g., 40°C/75% relative humidity for 1–2 weeks) to identify degradation pathways .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR or MS) be resolved for this compound?

Contradictions in -NMR data may arise from paramagnetic effects of the N-oxide or dynamic proton exchange. Use deuterated solvents (e.g., DMSO-d6) and variable-temperature NMR to suppress exchange broadening . For MS discrepancies (e.g., unexpected adducts), employ high-resolution MS (HRMS) with electrospray ionization (ESI) to distinguish between molecular ions and artifacts . Cross-validate with X-ray crystallography if crystalline derivatives are available .

Q. What strategies optimize yield in the N-oxidation step while minimizing by-products?

Kinetic control via low-temperature (–10°C to 0°C) oxidation with meta-chloroperbenzoic acid (mCPBA) reduces over-oxidation. Catalyst screening (e.g., vanadium-based systems) can enhance selectivity . Monitor reaction progress using thin-layer chromatography (TLC) or in-situ infrared (IR) spectroscopy to detect N-oxide formation (characteristic C=N-O stretch at ~1250 cm) .

Q. How does the trifluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?

The electron-withdrawing trifluoromethyl group enhances metabolic stability and modulates lipophilicity, impacting bioavailability. In receptor-binding studies (e.g., kinase inhibition), its steric bulk and electronic effects can be probed via structure-activity relationship (SAR) studies using analogs with –CF, –CH, or –Cl substituents . Computational modeling (density functional theory, DFT) further elucidates its role in binding interactions .

Q. What methodologies address low solubility in aqueous buffers during biological assays?

Co-solvent systems (e.g., DMSO-water mixtures ≤1% v/v) or micellar encapsulation using surfactants (e.g., Tween-80) are common. For in vivo studies, pro-drug strategies (e.g., phosphate ester derivatives) or nanoformulation (liposomes) improve solubility and pharmacokinetics .

Data Contradiction & Experimental Design

Q. How to reconcile discrepancies between in vitro and in vivo efficacy data?

Differences may stem from poor absorption or rapid metabolism. Conduct pharmacokinetic (PK) profiling (plasma half-life, C) and metabolite identification (LC-MS/MS) to assess bioavailability . Parallel in vitro assays under physiologically relevant conditions (e.g., serum-containing media) can bridge the gap .

Q. What experimental controls are critical when studying this compound’s enzymatic inhibition?

Include positive controls (known inhibitors), vehicle controls (solvent-only), and off-target enzyme panels to validate specificity. Pre-incubate the compound with reducing agents (e.g., DTT) to test for redox-sensitive activity, as the N-oxide group may participate in reversible interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.